molecular formula C8H12Cl2N2O2 B2481380 Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride CAS No. 2031260-42-9

Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride

Cat. No.: B2481380
CAS No.: 2031260-42-9
M. Wt: 239.1
InChI Key: YRZWDEKJYNLZBH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride typically involves the esterification of 4-(aminomethyl)pyridine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification reactions followed by purification processes such as recrystallization to obtain the pure dihydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its dihydrochloride form also enhances its solubility and stability, making it more suitable for various research and industrial purposes .

Biological Activity

Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride, a compound with the molecular formula C₈H₁₁ClN₂O₂ and a molecular weight of approximately 239.1 g/mol, has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with an aminomethyl group and a carboxylate moiety, which enhances its solubility and reactivity in biological contexts. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The structural characteristics of this compound contribute significantly to its biological activity. The compound is typically encountered in its dihydrochloride salt form, which improves its solubility in aqueous solutions, facilitating its use in biological studies.

PropertyValue
Molecular FormulaC₈H₁₁ClN₂O₂
Molecular Weight239.1 g/mol
SolubilitySoluble in water
Functional GroupsAminomethyl, Carboxylate

Biological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown efficacy against various bacterial strains, indicating potential applications in treating infections caused by resistant microorganisms .
  • Enzyme Interaction : The compound has been investigated for its interactions with specific enzymes and receptors. Initial findings suggest it may modulate the activity of enzymes involved in metabolic pathways, which could inform its therapeutic applications .
  • Cytotoxic Effects : Some studies have reported that derivatives of pyridine compounds can induce cytotoxicity in cancer cells. This compound may share similar properties, warranting further investigation into its potential as an anticancer agent .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with various molecular targets within cells:

  • Binding Affinity : Interaction studies have indicated that this compound may bind to neurotransmitter receptors or enzymes involved in critical metabolic processes, potentially influencing their activity and downstream signaling pathways.
  • Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression. For instance, some derivatives can induce mitotic arrest or apoptosis in cancer cells, suggesting that this compound may exhibit comparable effects .

Case Studies and Research Findings

Several studies have documented the biological activities of related pyridine compounds, providing insights into the potential applications of this compound:

  • A study investigating various pyridines reported significant antimicrobial activities against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2.18 to 3.08 μM for some derivatives .
  • Another research highlighted the cytotoxic effects of pyridinyl compounds on glioblastoma cells, demonstrating their ability to induce cell death through mechanisms involving microtubule disruption and apoptosis induction .

Properties

IUPAC Name

methyl 4-(aminomethyl)pyridine-2-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)7-4-6(5-9)2-3-10-7;;/h2-4H,5,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZWDEKJYNLZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031260-42-9
Record name methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride
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